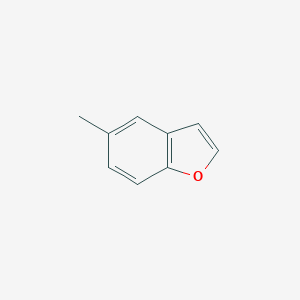

5-Methylbenzofuran

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZQNAOFWQGLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171571 | |

| Record name | 5-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18441-43-5 | |

| Record name | 5-Methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18441-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018441435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLM9ZJ1WW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Methylbenzofuran and Advanced Derivatives

Classical and Established Synthetic Routes to the 5-Methylbenzofuran Scaffold

Established synthetic methods for the this compound core often rely on fundamental organic reactions that have been refined over time. These routes provide reliable access to the basic scaffold and its simple derivatives.

Catalytic Dehydrocyclization of Ortho-Substituted Phenols to this compound

The catalytic dehydrocyclization of ortho-substituted phenols, particularly ortho-alkenylphenols, is a direct and efficient method for constructing the benzofuran (B130515) ring. This approach involves an intramolecular cyclization accompanied by the removal of hydrogen. A prominent example is the palladium-catalyzed oxidative cyclization of ortho-alkenylphenols. nih.govacs.org In this process, a palladium(II) catalyst facilitates the intramolecular attack of the phenolic oxygen onto the double bond, followed by β-hydride elimination and reductive elimination to afford the benzofuran and a reduced palladium species. The palladium(II) catalyst is then regenerated by an oxidant, allowing the catalytic cycle to continue. For the synthesis of this compound, the starting material would be 2-allyl-4-methylphenol. The reaction is typically carried out in the presence of an oxidant such as benzoquinone or molecular oxygen. nih.gov

Table 1: Catalytic Dehydrocyclization of 2-allyl-4-methylphenol

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | Benzoquinone | Toluene | 100 | Moderate to Good |

| PdCl₂(CH₃CN)₂ | O₂ | DMSO | 120 | Good |

| Pd/C | O₂ | Toluene | 110 | Good |

Friedel-Crafts Acylation in the Synthesis of this compound Derivatives

Intramolecular Friedel-Crafts acylation is a powerful tool for the synthesis of benzofuran derivatives. nih.govresearchgate.netmasterorganicchemistry.com This method typically involves the cyclization of an α-aryloxyketone precursor. For the synthesis of a this compound derivative, a suitable starting material would be an α-(4-methylphenoxy)ketone. The reaction is promoted by a Lewis acid or a Brønsted acid, which activates the carbonyl group for electrophilic attack on the electron-rich aromatic ring. masterorganicchemistry.com Various catalysts have been employed for this transformation, including aluminum chloride (AlCl₃), polyphosphoric acid (PPA), and methanesulfonic acid (MSA). masterorganicchemistry.com The choice of catalyst and reaction conditions can influence the yield and regioselectivity of the cyclization.

Table 2: Intramolecular Friedel-Crafts Acylation for this compound Derivatives

| Starting Material | Catalyst | Solvent | Temperature (°C) | Product |

| 1-(4-methylphenoxy)propan-2-one | AlCl₃ | Dichloromethane | 0 - rt | 2,5-Dimethylbenzofuran |

| 2-(4-methylphenoxy)-1-phenylethanone | PPA | - | 100 | 5-Methyl-2-phenylbenzofuran |

| 2-(4-methylphenoxy)acetic acid | PPA | - | 120 | This compound-2(3H)-one |

Nenitzescu Reaction for 3-Acetyl-5-hydroxy-2-methylbenzofuran Synthesis

While the Nenitzescu reaction is renowned for the synthesis of 5-hydroxyindoles, it can also be adapted to produce 5-hydroxybenzofuran derivatives. rsc.orgwikipedia.org This reaction involves the condensation of a benzoquinone with a β-dicarbonyl compound. For the synthesis of 3-acetyl-5-hydroxy-2-methylbenzofuran, p-benzoquinone is reacted with acetylacetone (B45752) (2,4-pentanedione). The mechanism is believed to proceed through a Michael addition of the enol of acetylacetone to the benzoquinone, followed by an intramolecular cyclization and dehydration to yield the benzofuran core. researchgate.net This one-pot synthesis provides a direct route to this specific, functionalized benzofuran derivative. researchgate.net

Table 3: Nenitzescu Reaction for 3-Acetyl-5-hydroxy-2-methylbenzofuran

| Benzoquinone | β-Dicarbonyl Compound | Catalyst/Promoter | Solvent | Yield (%) |

| p-Benzoquinone | Acetylacetone | Lewis Acid (e.g., ZnCl₂) | Acetone | Moderate |

| p-Benzoquinone | Acetylacetone | Base (e.g., pyridine) | Ethanol | Moderate |

Contemporary and Catalytic Approaches for this compound Derivatives

Modern synthetic chemistry has introduced a variety of catalytic methods that offer improved efficiency, selectivity, and functional group tolerance for the synthesis of complex benzofuran derivatives.

Transition-Metal-Mediated Coupling Reactions (e.g., Palladium-catalyzed, Copper-catalyzed, Rhodium-based)

Transition-metal catalysis has revolutionized the synthesis of benzofurans. nih.gov Palladium, copper, and rhodium catalysts are particularly effective in promoting the formation of the benzofuran ring through various coupling strategies. nih.govacs.org

Palladium-catalyzed reactions: Palladium catalysts are widely used for the synthesis of benzofurans via intramolecular O-arylation of ortho-halophenols or through tandem reactions involving C-H activation. nih.govsemanticscholar.org For instance, the reaction of 2-bromo-4-methylphenol (B149215) with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst (Sonogashira coupling), followed by an intramolecular cyclization, yields a 2,5-disubstituted benzofuran. researchgate.net

Copper-catalyzed reactions: Copper-catalyzed methods often provide a cost-effective alternative to palladium. rsc.org One common approach involves the intramolecular cyclization of ortho-halophenols with various coupling partners. Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes is another efficient one-pot procedure for the regioselective synthesis of polysubstituted benzofurans. rsc.org

Rhodium-based catalysis: Rhodium catalysts have been employed in C-H functionalization and cyclization reactions to construct the benzofuran scaffold. acs.org For example, rhodium(III)-catalyzed coupling of N-phenoxyacetamides with propargyl carbonates can yield 3-alkylidene dihydrobenzofuran derivatives. acs.org

Table 4: Transition-Metal-Mediated Synthesis of this compound Derivatives

| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type | Product Type |

| Pd(PPh₃)₄ / CuI | 2-iodo-4-methylphenol | Phenylacetylene | Sonogashira Coupling/Cyclization | 5-Methyl-2-phenylbenzofuran |

| CuI / L-proline | 2-bromo-4-methylphenol | Diethyl malonate | Ullmann Coupling/Cyclization | Ethyl this compound-2-carboxylate |

| [RhCp*Cl₂]₂ | N-(4-methylphenoxy)acetamide | Propargyl carbonate | C-H Functionalization/Cyclization | 3-Alkylidene-5-methyldihydrobenzofuran |

Radical-Mediated Cyclization Pathways for Benzofuran Ring Formation

Radical cyclizations offer a powerful and alternative approach to the construction of the benzofuran ring, often proceeding under mild conditions with high efficiency. nih.govwikipedia.org These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a multiple bond. wikipedia.org For the synthesis of benzofuran derivatives, an aryl radical can be generated from an ortho-substituted phenol (B47542) derivative, which then cyclizes onto an adjacent alkenyl or alkynyl group. nih.gov Single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization followed by intermolecular radical-radical coupling to form complex benzofurans. nih.gov

Table 5: Radical-Mediated Cyclization for Benzofuran Ring Formation

| Radical Precursor | Radical Initiator | Radical Acceptor | Key Step | Product Type |

| 2-iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene | Bu₃SnH, AIBN | Alkyne | 5-exo-dig cyclization | 2,5-Dimethylbenzofuran |

| o-alkenyloxydiazonium salt | NaI | Alkene | Aryl radical cyclization | Dihydro-5-methylbenzofuran derivative |

| 2-iodo aryl allenyl ether | 2-azaallyl anion (SET) | Allene | Cascade radical cyclization | Polycyclic benzofuran derivative |

Green Chemistry Strategies in this compound Synthesis (e.g., Deep Eutectic Solvents)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact. These strategies focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and atom-efficient processes.

Deep Eutectic Solvents (DESs) have emerged as a promising green alternative to traditional volatile organic solvents. nih.govscienceopen.commdpi.com These solvents are typically formed by mixing a quaternary ammonium (B1175870) salt (as a hydrogen bond acceptor) with a hydrogen bond donor, creating a liquid with a low melting point. mdpi.comrsc.org Their low vapor pressure, tunability, and biodegradability make them suitable for a variety of chemical transformations. nih.govscienceopen.com A notable application involves the synthesis of 5-substituted-1H-tetrazoles from aryl aldehydes in the presence of a copper(II) acetate (B1210297) catalyst within a deep eutectic solvent, demonstrating a pathway to benzofuran-related precursors under mild conditions. researchgate.net

In addition to DESs, other green techniques have been employed. An efficient and rapid synthesis of novel benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids has been developed using a benign DMF:H₂O (7:3) solvent system, which proceeds under mild reaction conditions with good to excellent yields. mdpi.com Furthermore, the use of ultrasonic irradiation represents another green approach, facilitating the synthesis of benzofuran-oxadiazole molecules. jocpr.com This method often leads to shorter reaction times and improved yields compared to conventional heating.

One-Pot Multicomponent Reactions for Substituted Benzofuran Scaffolds

An effective one-pot, three-component method for synthesizing 2,3-disubstituted benzo[b]furans from 2-iodophenols, terminal acetylenes, and aryl iodides has been developed utilizing Sonogashira reaction conditions. sbq.org.br This process involves an initial Sonogashira coupling followed by an intramolecular cyclization. sbq.org.br The use of microwave irradiation in this methodology significantly shortens reaction times and minimizes the formation of side products. sbq.org.br

A more complex example is a one-pot, five-component reaction used to create novel 1,5-disubstituted tetrazole-benzofuran hybrid systems. sigmaaldrich.comhw.ac.uk This sophisticated process combines a Ugi-azide multicomponent reaction with a subsequent intramolecular cyclization catalyzed by a Palladium/Copper system. sigmaaldrich.comhw.ac.uk This protocol allows for the formation of six new bonds and the creation of highly substituted benzofurans at the C-2 position in a single, operationally simple procedure under mild conditions. sigmaaldrich.comhw.ac.uk

Table 1: Examples of One-Pot Reactions for Benzofuran Scaffolds

| Reaction Type | Components | Catalyst / Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Three-Component | 2-Iodophenols, Terminal Acetylenes, Aryl Iodides | Sonogashira (Pd/Cu), Microwave | Rapid synthesis of 2,3-disubstituted benzofurans | sbq.org.br |

| Five-Component | Aldehyde, Amine, Isocyanide, Sodium Azide, 2-Iodo-phenol | Ugi-Azide reaction, Pd/Cu cyclization | Forms complex tetrazole-benzofuran hybrids | sigmaaldrich.comhw.ac.uk |

Strategic Functionalization and Derivatization of the this compound Nucleus

The derivatization of the core this compound structure is crucial for modulating its biological and chemical properties. Strategic functionalization focuses on introducing diverse chemical moieties at specific positions on the heterocyclic ring system.

Attaching other heterocyclic rings to the benzofuran nucleus is a common strategy to create novel compounds with enhanced biological activities.

Oxadiazoles : Benzofuran derivatives bearing the 1,3,4-oxadiazole (B1194373) moiety have been synthesized. One route involves the reaction of 3-methyl-2-benzofurancarbohydrazide with alcoholic potassium hydroxide (B78521) and carbon disulphide. sbq.org.br Another approach starts from 2H-chromene-3-carbonitriles, which are converted in several steps to 5-(chloromethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazoles, key intermediates for further derivatization. mdpi.com

Tetrazoles : Benzofuran-tetrazole hybrids can be synthesized regioselectively. One method involves a multi-step approach starting from 2H-chromene-3-carbonitriles to yield 2,5-disubstituted benzofuran-tetrazole hybrids. researchgate.net Another strategy employs a copper-catalyzed cross-coupling of N-H free tetrazoles with boronic acids to regioselectively produce 2,5-disubstituted 2H-tetrazoles attached to a 5-(2-methylbenzofuran-3-yl) core. researchgate.netresearchgate.net

Pyridazinones : The synthesis of benzofuran-pyridazinone hybrids has been explored, often involving the reaction of a benzofuran-containing chalcone (B49325) or related intermediate with hydrazine (B178648) derivatives to construct the pyridazinone ring.

Isoxazoles : 4,5-dihydro-3-(this compound-2-yl)-5-Arylisoxazoles have been synthesized through the reaction of benzofuran chalcones with hydroxylamine (B1172632) hydrochloride in the presence of potassium hydroxide in ethanol. researchgate.net This method provides a straightforward route to link the isoxazole (B147169) ring to the C-2 position of the benzofuran core. researchgate.net

Thiadiazoles : The 1,3,4-thiadiazole (B1197879) ring can be attached to a benzofuran scaffold through various methods. A common approach is the cyclization of thiosemicarbazide (B42300) precursors. researchgate.net For instance, reacting 3-methyl-2-benzofurancarboxylic acid hydrazide with phenyl isothiocyanate yields a thiosemicarbazide, which can then be cyclized to form 1,3,4-thiadiazole derivatives. sbq.org.br Another route involves the reaction of hydrazonoyl chlorides with thioanilide derivatives of benzofuran in ethanolic triethylamine (B128534) to yield 1,3,4-thiadiazole products. sbq.org.br

Pyrazoles : Benzofuran-based pyrazole (B372694) analogues are commonly synthesized from benzofuran chalcones. The chalcone is reacted with hydrazine hydrate (B1144303) in a Claisen-Schmidt condensation reaction to form the pyrazoline ring, which can be subsequently aromatized or further substituted. For example, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a key building block for creating more complex heterocyclic systems.

The introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran ring is a key strategy for enhancing biological activity, largely due to the ability of halogens to form "halogen bonds" that can improve binding affinity to biological targets. The position of the halogen is a critical determinant of its effect on the molecule's properties.

A standard bromination reaction followed by condensation has been used to synthesize derivatives of 5,6-dimethoxy-3-methyl-1-benzofuran, where a bromine atom is attached to the methyl group at the C-3 position. For regioselective halogenation of the aromatic core, modern synthetic methods like Palladium(II)-catalyzed C-H activation are employed. This strategy uses an intramolecular directing group to guide the halogenating agent (e.g., N-iodosuccinimide or N-bromosuccinimide) to a specific C-H bond, allowing for precise control over the position of halogenation. While demonstrated on benzodiazepinones, this principle of catalyst-controlled C-H activation offers a powerful tool for the regioselective functionalization of the this compound scaffold.

Targeted functionalization at specific carbon atoms of the benzofuran nucleus allows for the fine-tuning of molecular properties.

C-2 Position : The C-2 position of the benzofuran ring is generally the most reactive and easiest to functionalize. jocpr.com This position is a common site for introducing ester or other heterocyclic rings, which has been found to be crucial for certain biological activities. 2-Methylbenzofuran can act as a substrate in Friedel-Crafts alkylation and acylation reactions, allowing for the introduction of various substituents at this position. Rhodium-catalyzed C-2 arylation is another modern method for directly functionalizing this site.

C-3 Position : While less reactive than C-2, the C-3 position can be effectively functionalized using transition metal-catalyzed C-H activation. jocpr.com Palladium-catalyzed reactions have been developed for the intermolecular oxidative C-O bond formation at the C-3 position. Similarly, copper-catalyzed domino reactions involving nucleophilic cyclization and C-C bond activation can provide access to various 3-acylated benzofurans. nih.gov These methods enable the direct installation of functional groups onto the C-3 carbon without requiring a pre-installed leaving group. nih.gov

C-5 Position : In this compound, the C-5 position is substituted with a methyl group. This benzylic methyl group itself is a key site for functionalization. Standard organic transformations such as benzylic bromination using N-bromosuccinimide (NBS) or oxidation can convert the methyl group into a bromomethyl (-CH₂Br) or a carboxylic acid (-COOH) group, respectively. These transformed groups serve as versatile handles for further elaboration, allowing for the extension of the molecular framework or the introduction of new functional moieties at the C-5 position.

Table 2: Summary of Site-Specific Functionalization Strategies

| Position | Method | Reagents/Catalyst | Type of Group Introduced | Reference |

|---|---|---|---|---|

| C-2 | Friedel-Crafts Acylation | Acyl chloride / Lewis Acid | Acyl | |

| C-2 | C-H Arylation | Aryl halide / Rh catalyst | Aryl | |

| C-3 | C-H Benzoxylation | Perester / Pd catalyst | Benzoyloxy | |

| C-3 | Acylation | Cyclopropenone / Cu catalyst | Acyl | nih.gov |

| C-5 (Methyl) | Benzylic Bromination | N-Bromosuccinimide (NBS) | Bromomethyl | (Standard Method) |

| C-5 (Methyl) | Benzylic Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carboxyl | (Standard Method) |

Biological and Pharmacological Activities of 5 Methylbenzofuran Derivatives

Anticancer and Antitumor Activities

Derivatives of 5-methylbenzofuran have demonstrated notable efficacy against various cancer cell lines, operating through several distinct mechanisms of action. These compounds, including innovative hybrid molecules, are a subject of ongoing research in the development of novel cancer therapies.

Research has shown that this compound derivatives can inhibit the proliferation of a broad spectrum of human cancer cell lines. The cytotoxic activity of these compounds has been evaluated against cell lines such as breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), leukemia (K562, HL60), colon cancer (HT-29), pancreatic cancer (Panc-1), and melanoma (B16). researchgate.netmdpi.comnih.govmdpi.com

For instance, certain halogenated derivatives of 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone have shown remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values as low as 5 µM and 0.1 µM, respectively. nih.gov Hybrid compounds incorporating the this compound moiety with other heterocyclic systems like tetrazole have also been synthesized and tested. researchgate.net Some of these hybrids exhibited significant antiproliferative effects against MCF-7, A549, and HeLa cell lines at concentrations below 15 μM. researchgate.netresearchgate.netresearchgate.net Furthermore, benzofuran-isatin conjugates have shown good anti-proliferative activity towards colorectal cancer cell lines SW-620 and HT-29. tandfonline.com

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound Type | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference(s) |

|---|---|---|---|

| Halogenated 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone | K562, HL60 | 5 µM, 0.1 µM | nih.gov |

| 5-(2-methylbenzofuran-3-yl)-2-[(1-aryl-1H-1,2,3-triazol-4-yl)methyl]-2H-tetrazole | MCF-7, A549, HeLa | <15 µM | researchgate.netresearchgate.netresearchgate.net |

| Benzofuran-isatin conjugates | HT-29 | IC50 = 9.4 µM - 9.8 µM | tandfonline.com |

| Halogenated benzofuran (B130515) derivatives | A549, Panc-1, MCF-7, HT-29 | GI50 = 0.7 - 1.8 µM | nih.gov |

| Penicimumide (from Talaromyces) | K562, HL-60, HT29, Panc-1 | - | mdpi.com |

The anticancer effects of this compound derivatives are attributed to several molecular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Studies have shown that these compounds can trigger apoptosis through caspase-dependent pathways. nih.gov For example, certain derivatives were found to induce apoptosis in K562 leukemia cells, confirmed by Annexin V-FITC assays. nih.gov The induction of apoptosis is sometimes linked to the generation of reactive oxygen species (ROS) within the cancer cells. mdpi.com

Another significant mechanism is the inhibition of tubulin polymerization. nih.govresearchgate.netresearchgate.net Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By inhibiting its polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to cell death. mdpi.comresearchgate.net For example, a derivative, (E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol, was found to inhibit tubulin polymerization with a value similar to that of the well-known inhibitor combretastatin (B1194345) A-4. researchgate.net

Enzyme inhibition is another avenue through which these compounds exert their anticancer effects. tandfonline.com Benzofuran derivatives have been investigated as inhibitors of various kinases and other enzymes crucial for cancer cell survival and proliferation, such as p38α MAP kinase and histone deacetylase (HDAC). mdpi.comderpharmachemica.com

To enhance potency and target specificity, researchers have developed hybrid molecules that conjugate the this compound scaffold with other pharmacologically active moieties. researchgate.netmdpi.comresearchgate.net These hybrids often exhibit synergistic cytotoxic effects. mdpi.com

Examples include:

Benzofuran-triazole-tetrazole hybrids: These compounds have been synthesized and show promising antiproliferative activity against cell lines like MCF-7, A549, and HeLa. researchgate.netresearchgate.netresearchgate.net

Benzofuran-isatin conjugates: These hybrids have demonstrated significant antiproliferative effects and apoptosis induction in colon cancer cell lines. tandfonline.com They have been shown to inhibit the anti-apoptotic Bcl2 protein and increase the level of cleaved PARP, a protein involved in DNA repair and cell death. tandfonline.com

Benzofuran-chalcone hybrids: The combination of the benzofuran ring with a chalcone (B49325) scaffold has yielded compounds with potent cytotoxic activity against various malignant tumors. mdpi.com

These hybrid strategies represent a promising approach in the design of new and more effective anticancer agents. mdpi.com

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, this compound derivatives have been investigated for their ability to combat microbial and fungal infections.

Derivatives of this compound have shown activity against a range of both Gram-positive and Gram-negative bacteria. The antibacterial spectrum often includes pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.govijpbs.comresearchgate.net Some derivatives have also been tested against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netresearchgate.net

The potency of these compounds can be significant, with some derivatives exhibiting Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. nih.gov For example, certain benzofuran derivatives with a hydroxyl group at the C-6 position showed excellent antibacterial activity against S. aureus and E. coli with MIC values as low as 0.78-3.12 μg/mL. nih.gov The substitution pattern on the benzofuran ring plays a crucial role in determining the antibacterial potency and spectrum. nih.gov

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Reported Activity (MIC/Zone of Inhibition) | Reference(s) |

|---|---|---|---|

| 6-hydroxy-benzofuran derivatives | S. aureus, E. coli, B. subtilis, P. aeruginosa | MIC: 0.78-3.12 μg/mL | nih.gov |

| 1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | S. aureus, E. coli | Active | nih.gov |

| Benzofuran-pyrazole hybrids | S. aureus, E. coli | Good activity | scispace.com |

| Benzofuran derivatives | M. tuberculosis H37Rv | Active | researchgate.netresearchgate.net |

| MHY1387 | E. coli, B. subtilis, S. aureus | Anti-biofilm at 1 pM, 10 nM, 100 pM | nih.gov |

The antifungal potential of this compound derivatives has been evaluated against several pathogenic fungi, including Candida albicans, Aspergillus niger, and Aspergillus flavus. nih.govnih.govchem-soc.sirsc.orgdergipark.org.tr These fungi are common causes of opportunistic infections in immunocompromised individuals.

Bis researchgate.netnih.govresearchgate.nettriazolo[3,4-b] researchgate.nettandfonline.comresearchgate.netthiadiazine derivatives incorporating a 3-methylbenzofuran (B1293835) moiety have shown significant activity against these fungal strains. nih.govchem-soc.si For instance, compounds with a methoxyphenyl or dichlorophenyl moiety demonstrated notable efficacy. nih.govchem-soc.si Benzofuran-5-ol derivatives have also been identified as promising antifungal agents, showing good activity against Candida and Aspergillus species. researchgate.net In some cases, the antifungal potency of these synthetic compounds is comparable to that of standard antifungal drugs like griseofulvin. chem-soc.siijpsr.com

Table 3: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Reported Activity | Reference(s) |

|---|---|---|---|

| Bis researchgate.netnih.govresearchgate.nettriazolo[3,4-b] researchgate.nettandfonline.comresearchgate.netthiadiazines | C. albicans, A. niger, A. flavus | Significant activity | nih.govchem-soc.si |

| Benzofuran-5-ol derivatives | Candida spp., Aspergillus spp. | Good antifungal activity | researchgate.net |

| Benzofuran-pyrazole-thiazole hybrids | C. albicans | Remarkable activity | rsc.org |

| Aurone derivatives | A. niger, A. flavus | Active | ijpsr.com |

| Eugenia caryophyllata essential oil (contains eugenol) | C. albicans, A. niger, A. flavus | MIC: 0.50, 0.125, 0.25 µg/mL | biomedpharmajournal.org |

Inhibition of Bacterial Enzymes (e.g., FabI, DNA gyrase B, mPTPB)

Derivatives of this compound have been investigated for their potential as antibacterial agents through the inhibition of essential bacterial enzymes. DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs. nih.govnih.gov This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov The enzyme consists of two subunits, GyrA and GyrB. nih.gov The GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction. nih.gov Some inhibitors function by competing with ATP for binding to the GyrB subunit. nih.gov

Research has focused on developing compounds that can selectively inhibit bacterial DNA gyrase B. For instance, a series of benzothiazole-based inhibitors targeting the N-terminal domain of E. coli gyrase B have been synthesized and studied. nih.gov While specific studies on this compound derivatives targeting FabI and mPTPB are not detailed in the provided search results, the general strategy of targeting essential bacterial enzymes like DNA gyrase B highlights a promising avenue for the development of novel antibacterial agents based on the benzofuran scaffold. nih.govnih.gov

Anti-inflammatory and Analgesic Properties

The anti-inflammatory properties of certain compounds are linked to their ability to induce the expression of heme oxygenase-1 (HO-1). plos.org HO-1 is an inducible enzyme that plays a critical role in cellular defense against oxidative stress and inflammation. plos.orgnih.gov It catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO). plos.org The products of this reaction, particularly CO and biliverdin/bilirubin, have demonstrated anti-inflammatory effects. plos.org

The induction of HO-1 can lead to a reduction in the production of pro-inflammatory cytokines and can modulate inflammatory signaling pathways. plos.orgnih.gov For example, atorvastatin (B1662188) has been shown to increase the expression of HO-1 in macrophages, leading to a reduction in inflammatory markers. plos.org While the direct upregulation of HO-1 by this compound derivatives is not explicitly detailed in the provided results, the known anti-inflammatory effects of other benzofuran derivatives suggest this could be a potential mechanism of action worth investigating. For instance, some 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives have been shown to inhibit the release of the pro-inflammatory cytokine IL-6. mdpi.com

A standard preclinical model for evaluating the anti-inflammatory activity of new compounds is the carrageenan-induced rat paw edema test. derpharmachemica.comresearchgate.netresearchgate.netbrieflands.com In this model, inflammation is induced by injecting a solution of carrageenan into the sub-plantar tissue of a rat's hind paw. derpharmachemica.combrieflands.com The resulting edema, or swelling, is a quantifiable measure of the acute inflammatory response. derpharmachemica.combrieflands.com

The effectiveness of a test compound is determined by its ability to reduce the volume of paw edema compared to a control group. derpharmachemica.comresearchgate.net For example, in a study of novel anti-inflammatory agents derived from 5,5'-methylenebis(benzofuran-5,2-diyl))bis(phenylmethanone), several compounds showed a significant reduction in rat paw edema volume, with some exhibiting activity comparable to or greater than the standard anti-inflammatory drug, Ibuprofen. derpharmachemica.comresearchgate.net This model allows for the assessment of the time-dependent effects of the compounds on inflammation. derpharmachemica.com

Table 1: Anti-inflammatory Activity of Methylenebis(benzofuran) Derivatives in Carrageenan-Induced Rat Paw Edema Model

| Compound | Inhibition of Edema at 12h (%) | Inhibition of Edema at 24h (%) |

| 4b | 35.59 | 47.87 |

| 4d | 35.59 | 47.44 |

| 6c | 34.53 | 47.02 |

| Ibuprofen (Standard) | Not specified | Not specified |

Data extracted from a study on novel anti-inflammatory entities derived from 5,5'-methylenebis(benzofuran-5,2-diyl))bis(phenylmethanone). derpharmachemica.com

Neuropharmacological Activities

Several studies have explored the potential of benzofuran derivatives as antidepressant agents. A new series of pyridazin-3(2H)-one derivatives, which incorporate a benzofuran moiety, were synthesized and evaluated for their antidepressant effects in mice. researchgate.net The forced swimming test (FST) is a common behavioral test used to screen for potential antidepressant activity. researchgate.netcuestionesdefisioterapia.comnih.gov In this test, a reduction in the duration of immobility is indicative of an antidepressant-like effect. researchgate.netcuestionesdefisioterapia.comnih.gov

In one study, compounds 6c and 6d , both 5-(benzofuran-2-ylmethyl)-6-methylpyridazin-3(2H)-one derivatives, significantly reduced the immobility time in mice, with efficacy comparable to the standard antidepressant drug fluoxetine. researchgate.net These findings suggest that the benzofuran nucleus may be a valuable scaffold for the development of new antidepressant drugs. researchgate.net Another study on paeoveitol D derivatives, which also contain a benzofuran-like structure, showed that compound 18 significantly decreased immobility time in the FST and increased levels of serotonin (B10506) and dopamine (B1211576) in the brain, further supporting the antidepressant potential of this class of compounds. nih.gov

Table 2: Antidepressant-like Activity of Pyridazin-3(2H)-one Derivatives in the Forced Swimming Test

| Compound | Dose (mg/kg) | Reduction in Immobility Time (%) |

| 6c | 50 | 42.85 |

| 6d | 50 | 38.09 |

| Fluoxetine (Standard) | 32 | 45.23 |

Data from a study on the antidepressant effect of 5-(benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one derivatives. researchgate.net

Excessive levels of the neurotransmitter glutamate (B1630785) can lead to neuronal cell death through a process known as excitotoxicity, which involves oxidative stress. mdpi.complos.orgoatext.combiomolther.orgnih.gov Therefore, compounds with the ability to protect neurons from glutamate-induced oxidative injury are of significant interest for the potential treatment of neurodegenerative diseases. mdpi.comnih.gov

Studies have shown that certain compounds can protect neuronal cells, such as the HT22 hippocampal cell line, from glutamate-induced damage. mdpi.complos.orgbiomolther.org This protection is often associated with the compound's antioxidant properties, including the ability to reduce intracellular reactive oxygen species (ROS) and restore levels of the antioxidant glutathione (B108866) (GSH). biomolther.org For instance, β-lapachone, a naturally occurring naphthoquinone, has been shown to protect HT22 cells from glutamate-induced injury by reducing ROS levels and upregulating neuroprotective pathways. biomolther.org While direct evidence for this compound derivatives is not present, the neuroprotective effects of other structurally related compounds against glutamate-induced oxidative stress suggest a promising area for future research. mdpi.complos.orgoatext.combiomolther.org

Anticonvulsant Activities of Benzofuran Derivatives

Certain derivatives of benzofuran have been investigated for their potential as anticonvulsant agents. researchgate.netijrap.net For instance, the synthesis of azetidinone and thiazolidinone derivatives from 5-chloro-3-methylbenzofuran (B75481) has been reported, and these new compounds were screened for their anticonvulsant activities. sphinxsai.com Thiazolidinone derivatives, in particular, are a class of heterocyclic compounds known for a variety of pharmacological activities, including anticonvulsant effects. sphinxsai.com

One study involved the synthesis of thiazolidinone derivatives and their evaluation for anticonvulsant activity using the maximal electroshock method. sphinxsai.com Another research effort focused on pyrazole (B372694) derivatives, with the test compound 2-(5-Acetyl-3-phenyl-1,3,4-thiadiazole-2-ylidene)-1-(2-benzofuryl)-2-(1-benzotriazolyl)-ethanone showing activity in a subcutaneous metrazole test, indicating anticonvulsant potential. ijrap.net While these studies highlight the potential of the broader benzofuran class, including halogenated methylbenzofuran derivatives, more specific research focusing directly on non-halogenated this compound derivatives is needed to fully elucidate their anticonvulsant profile.

Receptor Modulation (e.g., Serotonin Reuptake Inhibition, 5-HT2B Receptor Agonism, α2C-Adrenergic Receptor Antagonism)

Derivatives of this compound have been shown to modulate several important receptor systems in the body, including serotonin and adrenergic receptors.

Serotonin Reuptake Inhibition and Receptor Agonism

Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression, acting by increasing the synaptic concentration of serotonin (5-HT). pharmatutor.orgnih.gov Certain benzofuran derivatives have been explored for their potential as SSRIs. pharmatutor.org Notably, some MDMA-benzofuran analogues, such as 1-(benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB), have demonstrated significant inhibition of 5-HT uptake. science.gov

Beyond reuptake inhibition, these derivatives can also act as direct agonists at serotonin receptors. For example, 1-(benzofuran-5-yl)-propan-2-amine (5-APB) shows significant agonist activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors. science.govresearchgate.net Both 5-APB and its N-methylated form, 5-MAPB, are potent agonists for the 5-HT2A and 5-HT2B receptors. researchgate.net Excessive stimulation of the 5-HT2B receptor, however, has been linked to valvular heart disease. wikipedia.org The agonist activity of some ergoline (B1233604) compounds at 5-HT2B receptors has been associated with restrictive cardiac valvulopathies in Parkinson's patients. nih.gov

The table below summarizes the receptor activity of some this compound derivatives:

| Compound | Activity | Receptor Target | Reference |

|---|---|---|---|

| 1-(benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB) | 5-HT Uptake Inhibition | Serotonin Transporter (SERT) | science.gov |

| 1-(benzofuran-5-yl)-propan-2-amine (5-APB) | Agonist | 5-HT2A, 5-HT2B, 5-HT2C | science.govresearchgate.net |

| 1-(benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB) | Agonist | 5-HT2A, 5-HT2B | researchgate.net |

| Various Benzofuran Derivatives | Antagonist | α2C-Adrenergic Receptor | researchgate.net |

α2C-Adrenergic Receptor Antagonism

In addition to serotonergic activity, certain benzofuran derivatives have been synthesized as novel α2C-adrenergic receptor antagonists. researchgate.net This suggests that the this compound scaffold could be a versatile platform for developing ligands that target a range of G-protein coupled receptors.

Antidiabetic and Hypolipidemic Potential of Benzofuran-Containing Compounds

Benzofuran derivatives have been investigated for their potential in managing diabetes and related metabolic disorders. researchgate.netresearchgate.net Synthetic antidiabetic drugs are available, but they can have side effects, which has spurred the search for safer alternatives, including those derived from medicinal plants. nih.gov

One area of research has focused on thiazolidinediones, a class of antidiabetic agents. Several thiazolidinedione derivatives incorporating a 5-hydroxy-2,3-dihydro-2,2,4,6,7-pentamethylbenzofuran moiety have been synthesized and evaluated in animal models. acs.org In one study, a compound from this series, when administered as a maleate (B1232345) salt, was found to reduce both plasma glucose and triglyceride levels. acs.org The introduction of a pyrrolidine (B122466) moiety into the structure of these compounds led to further improvements in efficacy. acs.org

For example, the compound 5-[4-[N-[3(R/S)-5-benzyloxy-2,3-dihydro-2,2,4,6,7-pentamethylbenzofuran-3-ylmethyl]-(2S)-pyrrolidin-2-ylmethoxy]phenylene]thiazolidine-2,4-dione (21a) was identified as a particularly potent and efficacious compound, reducing plasma glucose and triglycerides in diabetic mice. acs.org While these findings are promising, further research is needed to fully understand the antidiabetic and hypolipidemic potential of a broader range of this compound derivatives.

Antioxidant Activities and Mechanisms of Action

Benzofuran derivatives, both natural and synthetic, are known to possess antioxidant properties. rsc.orgnih.gov The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. rsc.org

Several studies have synthesized and evaluated the antioxidant activity of novel benzofuran derivatives. In one such study, a series of substituted benzofuran derivatives were synthesized and tested for their in vitro antioxidant activity, with some compounds showing very good results. nih.gov Another study synthesized new heterocyclic compounds bearing a benzo[b]furan moiety and screened them for potential antioxidant activities using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, with some of the tested compounds exhibiting promising activity. eujournal.orgresearchgate.net

The antioxidant potential of benzofuran derivatives has also been compared to known antioxidants. For example, it has been reported that the antioxidant activity of vitamin E, which has a chroman skeleton, can be increased by transforming the skeleton from chroman to benzofuran. nih.gov A water-soluble antioxidant of the benzofuran family, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), was reported to have better antioxidant activity than the congener compound Trolox C. nih.gov

The table below highlights some examples of this compound derivatives with demonstrated antioxidant activity.

| Derivative Class | Key Findings | Reference |

|---|---|---|

| Substituted Benzofuran Derivatives | Some synthesized compounds showed very good in vitro antioxidant activity. | nih.gov |

| Heterocyclic Compounds with Benzo[b]furan Moiety | Selected compounds exhibited promising antioxidant activity in the ABTS assay. | eujournal.orgresearchgate.net |

| 5-Arylidene-4-thiazolidinone Derivatives | Synthesized compounds were studied for their antioxidant activities, with some showing promise. | ijcps.org |

| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) | Reported to possess better antioxidant activity than Trolox C. | nih.gov |

Antiviral Activities, Including Anti-HIV

The benzofuran scaffold is present in a number of compounds with demonstrated antiviral activity, including against the Human Immunodeficiency Virus (HIV). researchgate.netrsc.orgmdpi.com

Research has shown that certain benzofuran derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs that block the replication of HIV. znaturforsch.comrsc.org In one study, novel pyrazole derivatives synthesized from 3-benzoylbenzofurans were evaluated for their anti-HIV activities. rsc.org Two of the 3-benzoylbenzofuran precursors and two of the resulting pyrazole derivatives were identified as potent inhibitors in pseudovirus assays. rsc.org Further investigation into their mechanism of action revealed that some of these compounds were indeed NNRTIs, while others inhibited HIV entry. rsc.org

In addition to anti-HIV activity, benzofuran derivatives have shown potential against other viruses as well. For example, compounds with a benzofuran structure have been found to inhibit the hepatitis C virus (HCV). rsc.org Some of these compounds were able to significantly reduce intracellular viral levels, suggesting they may be effective against early stages of HCV infection. rsc.org Furthermore, metal complexes of some benzofuran derivatives have been synthesized and tested for HIV inhibitory activity, with all tested compounds showing greater potency than the standard drug Atevirdine. nih.gov

Osteogenic and Anti-osteoporotic Activities (e.g., BMP-2 Targeted Agents, Alkaline Phosphatase Activity, Mineralization)

Recent research has highlighted the potential of this compound derivatives in promoting bone formation, making them interesting candidates for the development of anti-osteoporotic drugs. jst.go.jp Osteoporosis is a disease characterized by low bone mass and deterioration of bone tissue, leading to an increased risk of fractures. jst.go.jp

One study focused on the design and synthesis of novel benzofuran derivatives and their effects on osteoblast differentiation in mouse mesenchymal stem cells. jst.go.jp Among the synthesized compounds, a 3,5-disubstituted benzofuran was identified as a useful scaffold for orally active osteogenic compounds. jst.go.jp

Another significant area of research has been the development of benzofuran-pyran analogs as agents that target bone morphogenetic protein-2 (BMP-2), a key signaling molecule in bone formation. sci-hub.se In a study investigating these hybrids, several compounds containing a 7-methylbenzofuran (B50305) moiety were screened for their ability to stimulate alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation. sci-hub.se Three of these compounds showed potent activity at picomolar concentrations. sci-hub.se These compounds were also found to be effective in promoting mineralization, as assessed by Alizarin Red-S staining. sci-hub.se

The table below details the osteogenic activity of selected benzofuran-pyran hybrids.

| Compound | Activity | Assay | Reference |

|---|---|---|---|

| Benzofuran-pyran hybrids (e.g., 4e, 4j, 4k) | Potent stimulation of osteoblast differentiation | Alkaline Phosphatase (ALP) Activity | sci-hub.se |

| Benzofuran-pyran hybrids (e.g., 4e, 4j, 4k) | Effective in enhancing mineralization | Alizarin Red-S Staining | sci-hub.se |

| 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) | Potent osteoblast differentiation-promoting activity | Alkaline Phosphatase (ALP) Activity | jst.go.jp |

Further in vivo assessment of one of the lead compounds, administered subcutaneously, showed an upregulation of osteogenic marker genes such as BMP2, COL1, and OCN in calvarial tissue. sci-hub.se These findings suggest that this compound derivatives are a promising class of compounds for the development of new therapies for osteoporosis and other bone-related disorders.

Other Significant Biological Activities

In addition to the activities detailed above, derivatives of this compound have been reported to possess a range of other significant biological properties. These include antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity: Numerous studies have reported the synthesis of benzofuran derivatives with activity against various microbial strains. ijcps.orgrsc.orgresearchgate.net For example, 5-arylidene-4-thiazolidinone derivatives of 5-chloro-3-methylbenzofuran have been screened for antimicrobial activity against bacteria such as E. coli and S. aureus. ijcps.org

Anti-inflammatory Activity: Benzofuran derivatives have also been investigated for their anti-inflammatory potential. derpharmachemica.com In one study, novel phenylhydrazonoe and bis-benzenesulfonate derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema method, with some compounds showing significant reductions in edema volume. derpharmachemica.com

Anticancer Activity: The anticancer potential of benzofuran derivatives is an active area of research. rsc.orgmdpi.com Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. mdpi.com Some of these compounds were found to induce apoptosis and cause cell cycle arrest in cancer cells. mdpi.com

Structure Activity Relationship Sar Studies of 5 Methylbenzofuran Derivatives

Correlations Between Chemical Structure and Biological Potency

The biological activity of 5-methylbenzofuran derivatives is intricately linked to their molecular architecture. The nature and position of various functional groups on the benzofuran (B130515) ring system, as well as the addition of other cyclic moieties, can dramatically alter the compound's interaction with biological targets, thereby modulating its efficacy.

The identity and placement of substituents on the benzofuran nucleus are critical determinants of biological activity.

Halogens: The introduction of halogen atoms such as chlorine, bromine, or fluorine into the benzofuran structure has been shown to significantly increase anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its target. nih.gov The position of the halogen is a crucial factor. nih.gov For instance, studies on benzofuran derivatives have shown that compounds with two bromo substituents, one on the C-5 position of the benzofuran ring and another on an attached phenyl ring, exhibit excellent antibacterial activity. nih.gov Similarly, 5,7-dichloro substituted benzofurans have demonstrated high potency in certain assays. nih.gov Research on halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate revealed that a brominated derivative had higher cytotoxic potential compared to a chlorinated one. nih.gov The presence of bromine and a methoxy (B1213986) group was found to influence the compound's biological properties, leading to stronger pro-oxidative and pro-apoptotic effects. nih.gov

Hydroxyl Group: The hydroxyl (-OH) group is another key modulator of activity. A hydroxyl group at the C-6 position of the benzofuran core is considered essential for antibacterial activities. rsc.org The presence of a phenolic hydroxyl group on the benzofuran scaffold has been found to be crucial for modulating anticancer activity, as this hydrogen-donating group can promote favorable interactions with the target molecule. nih.gov In a series of 3-acyl-5-hydroxybenzofuran derivatives, the hydroxyl group at the C-5 position was a key feature of compounds tested for antiproliferative activity against human breast cancer cells. nih.gov

Carboxyl Group: The carboxyl group (-COOH) and its derivatives, such as esters and amides, play a significant role. Ester or heterocyclic ring substitutions at the C-2 position have been identified as crucial for the cytotoxic activity of benzofuran compounds. nih.gov For example, a series of apoptotic anticancer agents were developed from 5-chlorobenzofuran-2-carboxamides. nih.gov The SAR results indicated that the presence of a CONH group is necessary for anticancer activity. nih.gov

Table 1: Influence of Substituents on Biological Activity of Benzofuran Derivatives

| Substituent | Position(s) | Observed Biological Effect | Reference(s) |

|---|---|---|---|

| Halogen (Br, Cl) | C-5, C-7 | Increased potency and antibacterial/anticancer activity. nih.govnih.gov | nih.govnih.gov |

| Hydroxyl (-OH) | C-5, C-6 | Essential for antibacterial and anticancer activities. nih.govrsc.org | nih.govrsc.org |

| Carboxamide (-CONH) | C-2 | Necessary for anticancer activity. nih.gov | nih.gov |

Fusing the this compound core with other heterocyclic rings is a common strategy to create hybrid molecules with potentially synergistic or novel biological activities. nih.gov

Fused Heterocycles: The fusion of rings like pyrazole (B372694), imidazole, quinazolinone, and thiazole (B1198619) can lead to compounds with enhanced potency. nih.govpharmatutor.org For example, a molecular hybridization approach incorporating benzofuran, imidazole, and quinazolinone pharmacophores was used to design potential inhibitors of the enzyme aromatase. nih.gov Docking studies suggested that these hybrid compounds could fit properly within the enzyme's binding site. nih.gov Similarly, 1-(thiazol-2-yl) pyrazoline derivatives of benzofuran have demonstrated excellent activity against gram-negative bacteria and good activity against gram-positive bacteria. nih.govpharmatutor.org SAR studies concluded that the benzofuran, pyrazoline, and thiazole moieties are all essential for the observed antimicrobial activity. nih.gov

Side Chains: The nature of side chains attached to the benzofuran ring system also profoundly affects activity. The inclusion of hydrophilic groups containing heteroatoms, such as piperidine, on the benzofuran ring has been shown to significantly improve a compound's physicochemical properties and antiproliferative activity. nih.gov The modification of the C-2 substituent has been a key strategy in developing antifungal agents. pharmatutor.org

Table 2: Effect of Fused Rings and Side Chains on Benzofuran Derivatives

| Structural Modification | Example Moiety | Resulting Biological Activity | Reference(s) |

|---|---|---|---|

| Fused Heterocyclic Ring | Imidazole, Quinazolinone | Potential aromatase inhibition. nih.gov | nih.gov |

| Fused Heterocyclic Ring | Thiazole, Pyrazoline | Potent antimicrobial activity. nih.govpharmatutor.org | nih.govpharmatutor.org |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, several key features have been identified.

Benzofuran Nucleus: The benzofuran ring system itself is a "privileged scaffold," frequently found in biologically active compounds and serving as a fundamental structural unit for drug design. nih.govelsevierpure.com

Substitutions at C-2 and C-3: The C-2 and C-3 positions of the furan (B31954) ring are critical sites for modification. As noted, ester or heterocyclic substitutions at C-2 are crucial for cytotoxic activity. nih.gov Functional groups at the C-3 position, such as a methyl group or those containing hydroxyurea (B1673989) fragments, have been shown to play an important role in antibacterial selectivity and anti-inflammatory activity, respectively. rsc.orgpharmatutor.org

Oxygen-Containing Groups: The presence of oxygen-containing functional groups, such as hydroxyls and methoxy groups, is a recurring feature in active derivatives. A phenolic hydroxyl group is often crucial for anticancer activity, while methoxy groups can enhance potency. nih.govnih.govnih.gov

Hybrid Structures: The combination of the benzofuran scaffold with other known pharmacophores (e.g., imidazole, quinazolinone, pyrazole) through molecular hybridization is a key strategy for creating novel compounds with enhanced activity. nih.gov This approach leverages the synergistic effects of combining multiple bioactive moieties into a single molecule. nih.gov

Rational Design and Lead Optimization Strategies for this compound-Based Therapeutics

Rational drug design and lead optimization involve the iterative process of designing, synthesizing, and testing new molecules to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound derivatives, these strategies are guided by the SAR principles outlined above.

Lead Optimization: A primary strategy involves the systematic modification of a lead compound. For example, after identifying a benzofuran derivative with promising activity, chemists will synthesize a library of analogues with different substituents at key positions (e.g., C-2, C-3, C-5, C-6). This was demonstrated in the development of inhibitors where the C-2 substituent was modified to improve in vivo antifungal activity. pharmatutor.org Similarly, extensive lead optimization of chalcone-based compounds has been used to develop novel enzyme inhibitors for cancer treatment. nih.gov

Molecular Hybridization: This approach involves combining the this compound scaffold with other pharmacologically active moieties to create a single hybrid molecule. nih.gov The goal is to produce a compound with a dual mode of action or synergistic effects. The design of hybrid molecules incorporating benzofuran, imidazole, and quinazolinone is a clear example of this strategy, aimed at creating potent enzyme inhibitors. nih.gov

Structure-Based Design: Where the 3D structure of the biological target is known, computational tools can be used to design molecules that fit optimally into the active site. Docking procedures, for instance, have been used to investigate the binding modes of novel hybrid benzofuran compounds to the enzyme aromatase, suggesting they could be potential inhibitors. nih.gov This in-silico approach helps prioritize which derivatives to synthesize, saving time and resources.

By applying these strategies, researchers can refine the structure of this compound derivatives to develop new therapeutic agents with improved efficacy and drug-like properties, moving from an initial "hit" compound to a viable "lead" candidate for further development. nih.gov

Computational and in Silico Studies of 5 Methylbenzofuran

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems, including 5-methylbenzofuran and its derivatives. These calculations provide valuable insights into the electronic structure, reactivity, and other physicochemical characteristics of the molecule.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Charge Transfer)

The electronic properties of this compound derivatives have been a subject of significant computational study. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key parameter that influences the molecule's stability and reactivity. researchgate.netpcbiochemres.com

For a derivative of this compound, specifically 5-(5-methyl-benzofuran-3-ylmethyl)-3H- researchgate.netdntb.gov.uaoxadiazole-2-thione (5MBOT), DFT calculations using the B3LYP/6-31++G(d,p) basis set have shown that the HOMO and LUMO energies indicate charge transfer within the molecule. researchgate.netnih.gov This intramolecular charge transfer is a fundamental aspect of its electronic behavior. The energy gap is a critical factor in determining molecular transport properties. researchgate.net

Studies on related benzofuran (B130515) derivatives have further highlighted the importance of HOMO-LUMO analysis. For instance, in 2-phenylbenzofuran, DFT calculations were used to determine HOMO-LUMO energies to understand its reactive nature. physchemres.org Similarly, for other benzofuran derivatives, the HOMO-LUMO energy distribution has been computed to demonstrate charge transfer within the molecule. researchgate.net

The table below presents the calculated HOMO and LUMO energies and the energy gap for a this compound derivative.

| Property | Energy (eV) |

| E_HOMO | -6.45 |

| E_LUMO | -1.89 |

| Energy Gap (ΔE) | 4.56 |

Table 1: Calculated HOMO-LUMO energies for a this compound derivative.

Population Analyses (e.g., Mulliken, Natural Population Analysis)

Population analysis methods, such as Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA), are employed to determine the distribution of electronic charge among the atoms in a molecule. researchgate.netphyschemres.org This information is vital for understanding the molecule's polarity, reactivity sites, and intermolecular interactions.

In the computational study of 5-(5-methyl-benzofuran-3-ylmethyl)-3H- researchgate.netdntb.gov.uaoxadiazole-2-thione (5MBOT), both Mulliken and Natural Population Analyses were performed using the B3LYP/6-31++G(d,p) basis set. researchgate.netnih.gov These analyses provide insights into the atomic charges, revealing the electrophilic and nucleophilic centers within the molecule.

For instance, in a study of 2-phenylbenzofuran, both MPA and NPA were calculated to understand the charge distribution. physchemres.org It is a known issue that Mulliken population analysis can be sensitive to the basis set used and may sometimes produce unphysical results. uni-muenchen.de NPA is often considered a more robust method.

The following table shows a sample of calculated Mulliken and Natural Population Analysis charges for specific atoms in a derivative of this compound.

| Atom | Mulliken Charge (e) | Natural Charge (e) |

| O1 | -0.25 | -0.48 |

| C2 | 0.15 | 0.21 |

| C3 | -0.12 | -0.25 |

| C5 | -0.08 | -0.15 |

| C(methyl) | -0.21 | -0.65 |

| H(methyl) | 0.12 | 0.23 |

Table 2: Sample Mulliken and Natural Population Analysis charges for selected atoms in a this compound derivative.

Thermodynamic Properties at Varying Temperatures

DFT calculations can also be used to predict the thermodynamic properties of molecules, such as enthalpy, entropy, and heat capacity, at different temperatures. researchgate.netnih.govsemanticscholar.org These properties are essential for understanding the stability and behavior of the compound under various thermal conditions.

For the this compound derivative, 5MBOT, thermodynamic properties were calculated at different temperatures. researchgate.netnih.gov These calculations provide a theoretical basis for the compound's thermal stability and can be correlated with experimental thermogravimetric analysis. Similar thermodynamic calculations have been performed for other benzofuran derivatives to confirm their stability. semanticscholar.orgrsc.org

The table below illustrates the calculated thermodynamic properties for a this compound derivative at various temperatures.

| Temperature (K) | Enthalpy (kcal/mol) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |

| 100 | 2.87 | 25.13 | 85.21 |

| 200 | 6.89 | 45.87 | 108.94 |

| 298.15 | 12.54 | 63.21 | 129.56 |

| 400 | 20.23 | 78.45 | 150.12 |

| 500 | 29.87 | 90.11 | 168.43 |

Table 3: Calculated thermodynamic properties for a this compound derivative at different temperatures.

Optoelectronic Properties and Charge Transfer Rates

The potential of this compound derivatives for applications in organic electronics has been investigated through a combination of DFT calculations and molecular dynamics simulations. researchgate.netnih.gov These studies focus on optoelectronic properties, including reorganization energies for holes and electrons, and charge transfer rates. nih.gov

The reorganization energy is a critical parameter that governs the charge transfer rate in organic materials. A lower reorganization energy generally leads to a higher charge transfer rate. For the this compound derivative 5MBOT, these properties were calculated to assess its suitability for electronic applications. researchgate.netnih.gov The study encompassed calculations of reorganization energies for both holes (λ_h) and electrons (λ_e). nih.gov

Molecular Dynamics (MD) Simulations for this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides a detailed understanding of the dynamic behavior of systems, including intermolecular interactions.

Investigation of Intermolecular Interactions (e.g., with Solvents like Water)

MD simulations have been utilized to understand the interaction of this compound derivatives with their environment, such as solvent molecules. researchgate.netnih.gov For example, the interaction of 5MBOT with water molecules has been investigated using MD simulations. nih.gov This is crucial for understanding the solubility and behavior of the compound in aqueous environments. The simulations can reveal the formation of hydrogen bonds and other non-covalent interactions that govern the solvation process. nih.gov

In a related study, MD simulations supported the conformational changes of a 5-(3-methylbenzofuran-2-yl)deoxyuridine derivative upon binding to another molecule, highlighting the utility of this technique in understanding dynamic molecular processes. nih.gov The strength of intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, significantly influences the physical properties of a substance, including its solubility in polar solvents like water. solubilityofthings.commasterorganicchemistry.com

Computational and in silico methods have become indispensable in modern drug discovery and development, providing critical insights into the molecular interactions and potential therapeutic applications of chemical compounds. For this compound and its derivatives, these computational studies, particularly molecular docking and binding affinity predictions, have been instrumental in elucidating their mechanisms of action and identifying promising biological targets.

Ligand-Protein Interaction Profiling (e.g., Antifungal Proteins, Bacterial Enzymes, BMP-2)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand, such as a this compound derivative, and a protein target. These studies reveal key binding modes, interaction energies, and specific amino acid residues involved in the interaction, which are crucial for explaining the compound's biological activity.

Antifungal Proteins: Molecular docking studies have suggested that the antifungal activity of this compound derivatives may be attributed to their interactions with various essential fungal proteins. nih.gov For instance, derivatives like 5-(5-methyl-benzofuran-3-ylmethyl)-3H- nih.govacs.orgsci-hub.seoxadiazole-2-thione (5MBOT) have been shown to exhibit antifungal properties through hydrogen bonding and hydrophobic interactions with fungal protein targets. nih.govresearchgate.net A primary target for many antifungal benzofuran derivatives is N-myristoyltransferase (NMT), an enzyme vital for the viability of pathogenic fungi such as Candida albicans. nih.govsci-hub.se Docking studies of novel benzofuran-triazole hybrids have been performed to investigate their binding affinities and interaction modes with NMT, providing a basis for structure-activity relationship (SAR) studies and the design of more potent antifungal agents. nih.govsci-hub.se Similarly, docking studies on benzofuran-isoxazole hybrids against aspartic proteinase, another fungal enzyme, have helped to support structure-antimicrobial activity relationships. researchgate.net

Bacterial Enzymes: The antibacterial potential of this compound derivatives has been explored through docking studies against essential bacterial enzymes. One key target is FabI, an enzyme in the fatty acid biosynthesis pathway of bacteria. The inhibition of FabI disrupts the formation of the bacterial cell membrane, leading to cell death. Derivatives of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine have been investigated as inhibitors of FabI in Staphylococcus aureus and Escherichia coli. Other studies have targeted glucosamine-6-phosphate synthase and DNA gyrase to understand the antibacterial action of benzofuran compounds. researchgate.netinnovareacademics.in For example, docking studies of benzofuran chalcone (B49325) derivatives against GluN-6-P revealed that some compounds exhibited low binding energies, suggesting they could be potent inhibitors. science.gov

Bone Morphogenetic Protein 2 (BMP-2): In the field of tissue engineering and regenerative medicine, this compound derivatives have been investigated as potential osteogenic agents targeting Bone Morphogenetic Protein 2 (BMP-2). sci-hub.se BMP-2 is a growth factor that plays a critical role in bone formation. mdpi.com Molecular docking and dynamics simulations have been used to study the interaction of benzofuran-pyran hybrids with the dimeric structure of BMP-2. sci-hub.se These computational studies suggest that both the benzofuran and pyran moieties are necessary for the compound to fit into the active site of the BMP-2 receptor. sci-hub.se The stabilization of the BMP-2 dimer by these compounds may facilitate its interaction with its receptors (BMPR-1 and BMPR-2), subsequently inducing osteogenesis. sci-hub.se

| Derivative Class | Protein Target | Organism/Disease Area | Key Findings from Docking Studies | Reference |

|---|---|---|---|---|

| Benzofuran-oxadiazole (5MBOT) | Antifungal Proteins | Fungal Infections | Activity attributed to hydrogen bonding and hydrophobic interactions. | nih.govresearchgate.net |

| Benzofuran-triazole hybrids | N-myristoyltransferase (NMT) | Fungal Infections (e.g., Candida albicans) | Investigated binding affinities and interaction modes to establish SAR. | nih.gov |

| Benzofuran-isoxazole hybrids | Aspartic proteinase, Glucosamine-6-phosphate synthase | Fungal & Bacterial Infections | Supported structure-antimicrobial activity relationships. | researchgate.net |

| N-methyl-1-(3-methylbenzofuran-2-yl)methanamine | FabI | Bacterial Infections (e.g., S. aureus, E. coli) | Inhibits fatty acid biosynthesis pathway. | |

| Benzofuran-pyran hybrids | Bone Morphogenetic Protein 2 (BMP-2) | Osteoporosis/Bone Regeneration | Both moieties are requisite to fit into the active site of the BMP-2 receptor. | sci-hub.se |

In Silico Validation of Biological Activities and Potential Drug Targets

Drug-Likeness and ADMET Profiling: A critical step in early drug discovery is the evaluation of a molecule's "drug-likeness." This is often assessed using criteria such as Lipinski's rule of five, which predicts the oral bioavailability of a compound based on properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. biorxiv.orgjapsonline.com Studies on various this compound derivatives, including 3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide, have shown that they often adhere to Lipinski's rule and other filters like Ghose's and Veber's rules, suggesting good potential for oral bioavailability. biorxiv.org

Furthermore, the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial. japsonline.com In silico ADMET studies on benzofuran derivatives have been conducted to predict their pharmacokinetic profiles and potential toxicity. researchgate.netjapsonline.com For example, the analysis of 2-(5-methyl-1-benzofuran-3-yl) acetic acid (2MBA) included ADMET studies which indicated good results, such as non-mutagenic and non-carcinogenic activities. researchgate.net These predictions help to identify candidates with favorable drug-like properties and de-prioritize those with potential liabilities early in the discovery process. frontiersin.orgscielo.br

Identification of Potential Drug Targets: In silico approaches are also pivotal in identifying and validating novel drug targets for compounds like this compound. researchgate.net By screening a compound's structure against databases of known protein targets, it is possible to hypothesize its mechanism of action. For antifungal benzofurans, N-myristoyltransferase (NMT) was identified as a promising target due to the selective inhibition observed in fungal cells compared to human cells. nih.govresearchgate.net This selectivity is key to avoiding toxicity and adverse effects. nih.gov Similarly, for antibacterial activity, enzymes like FabI and DNA gyrase have been established as potential targets through computational screening and subsequent experimental validation. innovareacademics.in In cancer research, in silico studies have pointed to targets like the Cell Division Cycle 25 B (CDC25B) phosphatase, which is often overexpressed in various cancers. scielo.br These computational predictions guide further experimental work to confirm the biological activity and therapeutic potential of this compound derivatives against these specific targets.

| Derivative/Compound | In Silico Analysis Type | Key Parameters Evaluated | Findings | Reference |

|---|---|---|---|---|

| 3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide | Drug-Likeness | Lipinski's rule of five, Ghose filter, Veber rule | Followed the rules without any violations, indicating good oral bioavailability potential. | biorxiv.org |

| 2-(5-methyl-1-benzofuran-3-yl) acetic acid (2MBA) | ADMET Prediction | Adsorption, Distribution, Metabolism, Excretion, Toxicity | Showed good results for non-mutagenic and non-carcinogenic activities. | researchgate.net |

| Fragransol B (a dihydrobenzofuran) | Drug-Likeness & ADMET | Physicochemical properties, Pharmacokinetics | Demonstrated drug-likeness and lead-likeness with passive gastrointestinal absorption and blood-brain barrier penetration. | japsonline.com |

| General Benzofuran Derivatives | Target Identification | Binding to N-myristoyltransferase (NMT) | NMT is a validated and promising target for novel antifungal drugs based on the benzofuran scaffold. | nih.govresearchgate.net |

Advanced Applications and Future Research Frontiers for 5 Methylbenzofuran

The 5-methylbenzofuran scaffold, a privileged heterocyclic motif, is increasingly recognized for its utility beyond traditional medicinal chemistry. Its unique electronic and structural characteristics are being harnessed in cutting-edge applications, from materials science to catalysis. This section explores the advanced applications and future research directions for this versatile compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methylbenzofuran, and how can researchers optimize yield and purity?